trans-3-Aminocyclohexanecarbonitrile hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride. This nomenclature explicitly defines the stereochemical configuration through the (1R,3R) descriptor, indicating the spatial arrangement of substituents around the cyclohexane ring. The compound is registered under Chemical Abstracts Service number 920966-30-9, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems refer to this compound as trans-3-aminocyclohexanecarbonitrile hydrochloride, emphasizing the trans-relationship between the amino and carbonitrile substituents.
The compound is catalogued in major chemical databases including PubChem, where it holds the Compound Identifier 67278607. The MDL number MFCD22548413 provides additional database cross-referencing capabilities. These registry numbers ensure consistent identification across different chemical suppliers and research institutions. The systematic nomenclature reflects the compound's classification as both an aminocyclohexane derivative and a nitrile compound, highlighting its dual functional group nature. Synonymous names in chemical literature include trans-3-cyanocyclohexylamine hydrochloride, which emphasizes the nitrile functionality from a different nomenclature perspective.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₇H₁₃ClN₂, representing the complete hydrochloride salt form of the compound. The molecular weight is precisely calculated as 160.65 grams per mole, accounting for all constituent atoms including the chloride ion from the hydrochloride salt formation. This molecular composition reveals the presence of seven carbon atoms forming the cyclohexane ring and carbonitrile group, thirteen hydrogen atoms distributed across the ring and amino group, one chlorine atom from the hydrochloride salt, and two nitrogen atoms contributing to both the amino and nitrile functionalities.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₇H₁₃ClN₂ | |
| Molecular Weight | 160.65 g/mol | |
| Carbon Atoms | 7 | |
| Hydrogen Atoms | 13 | |
| Nitrogen Atoms | 2 | |
| Chlorine Atoms | 1 |
The elemental composition analysis demonstrates that carbon constitutes approximately 52.3% of the molecular weight, hydrogen contributes 8.2%, nitrogen accounts for 17.4%, and chlorine represents 22.1% of the total molecular mass. This distribution reflects the significant contribution of the hydrochloride salt formation to the overall molecular weight. The presence of two nitrogen atoms in distinct chemical environments - one in the amino group and one in the nitrile group - creates interesting electronic and steric effects within the molecule. The carbonitrile group contributes 26 mass units to the overall molecular weight, while the amino group adds 16 mass units, demonstrating the substantial impact of these functional groups on the compound's properties.
Stereochemical Configuration and Conformational Analysis
The trans-configuration of 3-aminocyclohexanecarbonitrile hydrochloride places the amino and carbonitrile substituents in a 1,3-diequatorial relationship when the cyclohexane ring adopts its most stable chair conformation. The (1R,3R) absolute configuration designation indicates that both substituents occupy specific spatial positions that minimize steric interactions and optimize molecular stability. The InChI stereochemical descriptor InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2/t6-,7-/m1/s1 provides detailed three-dimensional structural information, confirming the trans-arrangement.
Conformational analysis reveals that the trans-configuration allows both functional groups to occupy equatorial positions in the chair conformation, significantly reducing 1,3-diaxial interactions compared to axial positioning. According to A-value principles for cyclohexane substituents, amino groups typically exhibit an A-value of approximately 1.6 kilocalories per mole, while nitrile groups demonstrate an A-value of 0.17 kilocalories per mole. These values indicate that the amino group shows a stronger preference for equatorial positioning compared to the nitrile group, making the trans-diequatorial conformation highly favorable energetically.
The SMILES notation N#C[C@H]1CC@HCCC1.[H]Cl explicitly defines the stereochemical arrangement through chiral center descriptors. The cyclohexane ring adopts predominantly chair conformations under normal conditions, with ring-flipping processes interconverting between different chair forms. The trans-configuration ensures that regardless of which chair conformation is adopted, one functional group remains equatorial while the other may become axial, but both substituents are never simultaneously axial. This conformational flexibility contributes to the compound's stability and influences its chemical reactivity patterns, particularly in nucleophilic and electrophilic reactions involving either functional group.
Comparative Structural Analysis with Cis-Isomeric Counterpart
The structural comparison between this compound and its cis-isomeric counterpart reveals fundamental differences in stereochemical arrangement and conformational behavior. The cis-isomer, identified by CAS number 1403323-06-7, possesses the identical molecular formula C₇H₁₃ClN₂ and molecular weight of 160.65 grams per mole, but differs significantly in the spatial relationship between the amino and carbonitrile substituents. While the trans-isomer exhibits a 1,3-diequatorial arrangement in its preferred chair conformation, the cis-isomer forces one substituent into an axial position regardless of the chair conformation adopted.
| Structural Parameter | Trans-Isomer | Cis-Isomer | Difference |
|---|---|---|---|
| CAS Number | 920966-30-9 | 1403323-06-7 | Different registry |
| Preferred Conformation | Diequatorial | Axial-Equatorial | Stability difference |
| SMILES Notation | N#C[C@H]1CC@HCCC1.[H]Cl | N#C[C@H]1CC@@HCCC1.[H]Cl | Stereochemical descriptors |
| MDL Number | MFCD22548413 | MFCD22548414 | Sequential assignment |
The SMILES notations clearly distinguish the two isomers through different stereochemical descriptors at the chiral centers. In the trans-isomer, both chiral centers possess the same descriptive notation [C@H], while the cis-isomer displays [C@H] and [C@@H] descriptors, indicating opposite configurations. This difference in stereochemical arrangement leads to distinct conformational preferences and energy profiles. The cis-configuration necessitates that one functional group occupy an axial position in any chair conformation, creating unfavorable 1,3-diaxial interactions and resulting in higher overall molecular energy compared to the trans-isomer.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXGIYHCTWUTA-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of Trans-3-Aminocyclohexanecarbonitrile
Method Overview:
The synthesis begins with the stereoselective construction of the cyclohexane ring bearing amino and nitrile functionalities in the trans configuration. The key challenge is to control stereochemistry during ring formation and functionalization.
- Hydrogenation of Precursors:
The most common route involves hydrogenation of suitable aromatic or unsaturated precursors, such as aromatic nitriles or cyclohexene derivatives, under stereospecific conditions. For example, the hydrogenation of aromatic precursors like 3-aminobenzonitrile derivatives can yield the trans-isomer with high selectivity.
- Use of Chiral Catalysts or Stereospecific Conditions:
Catalysts such as Raney Nickel or palladium-based systems under controlled temperature and pressure conditions favor the formation of the trans-isomer. The stereochemistry is confirmed via NMR and chiral chromatography.
| Catalyst | Conditions | Yield (%) | Trans/ cis ratio | Reference |
|---|---|---|---|---|
| Raney Nickel | 150 bar, 60°C, 24h | 85-88 | >99:1 trans | Palaima et al., 1977 |
| Palladium on Carbon | 1.0-1.2 MPa H₂, 30-45°C, 24h | 90-99 | >99:1 trans | Patent CN112608243A |
- The use of catalytic hydrogenation ensures high stereoselectivity.
- Reaction conditions such as temperature, pressure, and catalyst type critically influence stereochemistry.
Formation of the Nitrile Group
Method Overview:
The nitrile functionality is typically introduced via nucleophilic substitution or via the reduction of nitrile precursors.
- Direct Cyanation:
Cyclohexanone derivatives can be converted to nitriles via nucleophilic substitution with cyanide sources under basic conditions.
- Hydrocyanation of Unsaturated Precursors:
Unsaturated cyclohexene derivatives can undergo hydrocyanation, catalyzed by transition metals, to afford the nitrile with trans stereochemistry.
| Starting Material | Cyanation Method | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Cyclohexanone derivatives | Nucleophilic substitution | 70-80 | High trans selectivity | Literature review |
| Cyclohexene derivatives | Hydrocyanation | 75-85 | >95:5 trans/cis | Patent CN112608243A |
- The choice of cyanide source and reaction conditions influences the purity and stereochemistry of the nitrile.
Hydrochloride Salt Formation
Method Overview:
The free base trans-3-aminocyclohexanecarbonitrile is converted into its hydrochloride salt to enhance stability and facilitate purification.
- Acidic Hydrochloride Salt Formation:
Dissolution of the free amine in anhydrous ethanol or methanol, followed by bubbling or addition of gaseous HCl or HCl solution, precipitates the hydrochloride salt.
- Crystallization and Purification:
The salt is isolated by filtration, washed with cold solvent, and dried under vacuum.
| Method | Yield (%) | Purity (%) | Notes | Reference |
|---|---|---|---|---|
| Gas-phase HCl bubbling | 85-90 | >99 | Produces high-purity hydrochloride salt | Patent CN112608243A |
| Acid solution addition | 80-88 | >98 | Suitable for large-scale synthesis | Patent WO2017134212A1 |
- Maintaining anhydrous conditions prevents hydrolysis.
- Crystallization parameters influence the purity and yield.
Summary of the Preparation Route
| Step | Description | Key Conditions | Yield (%) | Stereoselectivity | References |
|---|---|---|---|---|---|
| 1 | Stereoselective hydrogenation of aromatic precursors | Raney Nickel or Pd catalyst, 1-2 MPa H₂ | 85-90 | >99:1 trans | Palaima et al., 1977; CN112608243A |
| 2 | Cyanation to introduce nitrile group | Nucleophilic substitution or hydrocyanation | 70-85 | High trans selectivity | CN112608243A |
| 3 | Formation of hydrochloride salt | Acid addition, crystallization | 80-90 | Not applicable | CN112608243A; WO2017134212A1 |
Additional Considerations
Safety:
The use of cyanide reagents requires strict safety protocols, including proper ventilation and protective equipment.Purity and Characterization:
The final hydrochloride salt should be characterized by NMR, IR, and melting point analysis to confirm stereochemistry and purity.Scale-up Potential: The described methods are adaptable for industrial synthesis, with attention to catalyst recovery and waste management.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Aminocyclohexanecarbonitrile hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-3-Aminocyclohexanecarbonitrile hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of nitrile and amine groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
cis-3-Aminocyclohexanecarbonitrile Hydrochloride
- CAS : 920966-30-9 .
- Structural Difference: The cis-isomer has the amino and nitrile groups on the same side of the cyclohexane ring, leading to steric hindrance and altered dipole interactions.
- Properties: Lower aqueous solubility compared to the trans-isomer due to reduced molecular symmetry . Stability: Limited data, but cis-isomers generally exhibit lower thermal stability in analogous compounds .
trans-4-Aminocyclohexanecarbonitrile Hydrochloride
4-Aminocyclohexanecarbonitrile (Free Base)
General Comparison of Hydrochloride Salts
Discrepancies and Limitations in Literature
- CAS Number Conflicts : incorrectly lists the cis-isomer’s CAS (920966-30-9) for the trans-3 compound, highlighting the need to verify identifiers from authoritative databases like PubChem .
Biological Activity
trans-3-Aminocyclohexanecarbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Antimicrobial Properties
Research indicates that trans-3-Aminocyclohexanecarbonitrile derivatives exhibit significant antimicrobial activity. Notably, certain derivatives have shown effectiveness against ampicillin-resistant strains of Enterobacter cloacae. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure, such as the presence of heterocyclic aryl rings, enhance antimicrobial potency. For instance, compounds with a cyclohexanone moiety were found to be more effective than those with cyclopentanone structures .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies measuring nitric oxide (NO) production in activated macrophages revealed that certain derivatives could moderately suppress NO production, with IC50 values ranging from 22.7 to 35.3 µM. The most potent compounds demonstrated an IC50 value of 4.2 ± 0.2 µM, indicating substantial anti-inflammatory activity .
The mechanisms underlying the biological activities of this compound involve modulation of pro-inflammatory cytokines and transcription factors. For example, certain analogs were shown to inhibit the activation of AP-1, a key transcription factor involved in inflammatory responses, with IC50 values comparable to established anti-inflammatory agents like curcumin .
Summary of Research Findings
| Activity | Description | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Effective against ampicillin-resistant E. cloacae | Varies by derivative |
| Anti-inflammatory | Suppresses NO production in activated macrophages | 4.2 - 35.3 |
| Modulation of Cytokines | Inhibits AP-1 activation | 1.4 - 11.4 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-3-Aminocyclohexanecarbonitrile hydrochloride?
- Methodological Answer : Synthesis typically involves stereoselective reactions to ensure the trans configuration. For example, catalytic hydrogenation of a nitrile precursor (e.g., 3-cyanocyclohexene) under controlled pressure (1–3 atm) with a platinum or palladium catalyst can yield the desired stereochemistry. Post-synthesis, the amine group is stabilized as a hydrochloride salt via reaction with HCl gas in anhydrous ethanol. Purification via recrystallization (using ethanol/water mixtures) is critical to isolate the trans isomer .
- Key Considerations : Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm stereochemistry via -NMR coupling constants (axial-equatorial proton splitting patterns) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. A purity threshold of ≥95% is recommended for research-grade material.
- Structural Confirmation :
- NMR : - and -NMR to identify cyclohexane ring protons (δ 1.2–2.5 ppm) and nitrile carbon (δ 120–125 ppm).
- FT-IR : Confirm the presence of -CN (stretch ~2240 cm) and -NHCl (broad band ~2500–3000 cm).
- Melting Point : Compare observed mp (e.g., 274–278°C for analogous trans-aminocyclohexane derivatives) to literature values; deviations >2°C suggest impurities .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group.
- Disposal : Segregate waste and comply with local regulations (e.g., US EPA 40 CFR Part 261). Neutralize residual hydrochloride with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:
- NMR Discrepancies : Compare spectra in deuterated DMSO vs. CDCl; amine protons may exhibit solvent-dependent shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR Variability : Moisture absorption can broaden -NH bands. Dry samples under vacuum (40°C, 24 hrs) before analysis.
- Reference Standards : Cross-validate with independently synthesized batches or commercial analogs (e.g., trans-4-Aminocyclohexanol hydrochloride, CAS 50910-54-8) .
Q. What experimental design strategies minimize stereochemical byproducts during synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.
- Temperature Control : Lower reaction temperatures (0–5°C) reduce thermal racemization.
- In Situ Monitoring : Use inline FT-IR to track nitrile conversion and minimize over-reaction.
- Byproduct Analysis : Employ LC-MS to detect cis-isomers or degradation products (e.g., cyclohexanecarboxylic acid derivatives) .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms). Focus on the nitrile group’s electrophilicity.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for the C≡N bond, predicting metabolic stability.
- MD Simulations : Simulate solvation in water/biological membranes (GROMACS) to assess bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
